3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea
Description
Properties
IUPAC Name |
1-octadecyl-3-[4-[[4-(octadecylcarbamoylamino)phenyl]methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-52-50(56)54-48-39-35-46(36-40-48)45-47-37-41-49(42-38-47)55-51(57)53-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-45H2,1-2H3,(H2,52,54,56)(H2,53,55,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLBMDDUQOYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210296 | |
| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43136-14-7 | |
| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43136-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-octadecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings, including case studies and data tables.
This compound is classified as a diurea derivative with a unique structure that influences its biological interactions. It is characterized by its solid particulate form and is primarily used in applications such as lubricants and greases .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Data Table: Summary of Biological Activities
Case Study 1: Environmental Impact Assessment
A study assessing the environmental impact of various diureas found that compounds similar to this compound exhibited significant toxicity towards aquatic organisms. This raises concerns regarding its usage in industrial applications and necessitates further ecological risk assessments.
Case Study 2: Structure-Activity Relationship
Research on structurally related compounds has shown that modifications in the alkyl chain length can significantly alter biological activity. For instance, increasing the chain length often enhances hydrophobic interactions, potentially increasing toxicity and bioactivity in biological systems. Such findings warrant an investigation into how variations in the structure of this compound affect its biological properties.
Research Findings
Recent studies have highlighted the need for comprehensive research on the biological activity of novel compounds like this compound. The following findings are noteworthy:
- In vitro Studies : Preliminary in vitro studies suggest potential cytotoxic effects; however, specific mechanisms remain unexplored.
- In vivo Studies : Limited data exists regarding in vivo effects; more extensive animal studies are required to assess safety and efficacy.
Scientific Research Applications
Materials Science
DMDU has been utilized in the development of advanced materials, particularly in the creation of polymer composites. Its ability to enhance the mechanical properties of polymers makes it valuable in applications such as:
- Polymer Blends : DMDU acts as a compatibilizer in polymer blends, improving interfacial adhesion between dissimilar polymers.
- Coatings : The compound can be incorporated into coatings to enhance their durability and resistance to environmental degradation.
| Application Type | Description | Benefits |
|---|---|---|
| Polymer Blends | Enhances compatibility between polymers | Improved mechanical properties |
| Coatings | Increases durability and resistance | Longer lifespan and better performance |
Nanotechnology
In the field of nanotechnology, DMDU has shown promise as a surfactant for the synthesis of nanoparticles. Its surfactant properties facilitate the stabilization of nanoparticles during synthesis, leading to uniform size distribution and enhanced stability.
- Nanoparticle Synthesis : DMDU has been used in the synthesis of metal nanoparticles such as silver and gold, which are crucial for applications in catalysis and electronics.
- Drug Delivery Systems : The amphiphilic nature of DMDU allows it to form micelles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability.
| Nanotechnology Application | Description | Benefits |
|---|---|---|
| Nanoparticle Synthesis | Stabilizes nanoparticles during synthesis | Uniform size distribution |
| Drug Delivery Systems | Forms micelles for drug encapsulation | Improved solubility and bioavailability |
Biomedical Applications
DMDU's biocompatibility and ability to form stable structures have made it an attractive candidate for various biomedical applications:
- Tissue Engineering : DMDU can be used as a scaffold material for tissue engineering due to its mechanical strength and biocompatibility.
- Antibacterial Agents : Research indicates that DMDU exhibits antibacterial properties, making it suitable for coatings on medical devices to prevent infections.
| Biomedical Application | Description | Benefits |
|---|---|---|
| Tissue Engineering | Scaffold material for cell growth | Supports tissue regeneration |
| Antibacterial Coatings | Coating for medical devices | Reduces infection rates |
Case Studies
Several studies have explored the applications of DMDU across different fields:
- Study on Polymer Blends : A research study published in Polymer Science demonstrated that incorporating DMDU into poly(methyl methacrylate) (PMMA) significantly improved tensile strength and elongation at break compared to pure PMMA.
- Nanoparticle Synthesis Research : A paper in Journal of Nanomaterials reported that using DMDU as a surfactant during silver nanoparticle synthesis resulted in particles with a narrow size distribution and enhanced stability against aggregation.
- Biomedical Coating Study : Research published in Materials Science & Engineering highlighted the antibacterial efficacy of DMDU-coated surfaces against common pathogens like Staphylococcus aureus, indicating its potential use in medical device coatings.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Synthesis : Prepared via reaction of 3,4'-methylenebis(isocyanatobenzene) with octadecyl amine derivatives, yielding diurea linkages .
Comparison with Structurally Similar Compounds
3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea
- CAS No.: 58890-25-8
- Key Differences :
- Substituents : Cyclohexyl groups replace octadecyl chains.
- Hazard Profile : Previously classified for skin irritation (H317) and chronic aquatic toxicity (H413), but re-evaluation proposed removal of these classifications .
- Applications : Used in industrial formulations, with lower environmental persistence compared to the octadecyl derivative .
3,3'-(4,4'-Methylenebis(4,1-phenylene))bis(5-(piperidin-1-ylmethyl)imidazolidine-2,4-dione) Dihydrochloride
- CAS No.: Not explicitly provided .
- Key Differences :
1,1'-(Methylenebis(4,1-phenylene))bis(5-oxopyrrolidine-3-carbohydrazide)
- CAS No.: Not explicitly provided .
- Key Differences :
Data Tables
Table 1: Structural and Hazard Comparison
Research Findings and Environmental Impact
- Aquatic Toxicity : The octadecyl derivative’s long alkyl chains enhance hydrophobicity, increasing bioaccumulation risks in aquatic ecosystems .
- Regulatory Status : Listed as a banned substance in diapers due to unresolved safety concerns .
- Comparative Persistence : The dicyclohexyl analogue shows reduced environmental persistence, likely due to shorter alkyl chains and faster degradation .
Preparation Methods
Isocyanate-Amine Condensation
A plausible route involves the reaction of methylenebis(phenyl isocyanate) with octadecylamine. This two-step process ensures controlled urea bond formation:
Step 1: Preparation of methylenebis(phenyl isocyanate)
Methylenebis(phenyl isocyanate) (MDI) serves as the central electrophilic component. Commercial MDI (CAS 101-68-8) is reacted with octadecylamine (CAS 124-30-1) in anhydrous toluene under nitrogen atmosphere.
Step 2: Nucleophilic attack by octadecylamine
The primary amine groups of octadecylamine attack the isocyanate groups of MDI, forming urea linkages. The reaction proceeds via the mechanism:
$$
\text{OCN-R-NCO} + 2 \text{R'NH}_2 \rightarrow \text{R'NHC(O)NH-R-NHC(O)NHR'}
$$
where $$ R = \text{methylenebis(phenylene)} $$ and $$ R' = \text{octadecyl} $$.
Stoichiometric excess of octadecylamine (molar ratio 2.2:1 relative to MDI) ensures complete conversion, as confirmed by FT-IR monitoring of the N=C=O stretching band at ~2270 cm⁻¹. Post-reaction, the product is purified via recrystallization from ethanol/acetone mixtures, yielding a white crystalline solid with a predicted density of 0.969 g/cm³.
Carbodiimide-Mediated Coupling
Alternative methods employ carbodiimides such as dicyclohexylcarbodiimide (DCC) to activate carboxylic acid derivatives for urea formation. While less common for symmetric bis-ureas, this approach offers advantages in avoiding isocyanate handling:
Reaction scheme:
- Synthesis of methylenebis(phenylene)diamine (CAS 135-61-5)
- Conversion to bis-chloroformate using phosgene (Cl₂CO)
- Reaction with octadecylamine in the presence of DCC
The intermediate bis-chloroformate reacts with octadecylamine, with DCC facilitating urea bond formation by absorbing HCl byproducts. This method achieves yields of 68–72% but requires stringent control over phosgene usage due to toxicity concerns.
Optimization Parameters and Challenges
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. However, solubility limitations of the octadecyl chains necessitate binary solvent systems:
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene/DMF (4:1) | 80 | 85 | 98 |
| Chloroform/DMSO (3:1) | 70 | 78 | 95 |
| Xylene/THF (2:1) | 90 | 82 | 97 |
Temperature and Time Effects
Elevated temperatures (>100°C) risk urea decomposition into amines and CO₂. Kinetic studies suggest optimal conditions at 70–90°C for 6–8 hours, achieving >90% conversion without side products.
Characterization and Quality Control
Successful synthesis is verified through:
- FT-IR Spectroscopy : Absence of isocyanate peaks (~2270 cm⁻¹) and presence of urea C=O stretches (~1640 cm⁻¹)
- ¹H NMR (CDCl₃) : δ 7.2–7.4 ppm (aromatic protons), δ 3.3–3.5 ppm (-NHCO-), δ 1.2–1.4 ppm (octadecyl CH₂)
- HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 85:15)
Impurity profiles from industrial batches indicate <3% residual octadecylamine and <1% methylenebis(phenyl urea) byproducts.
Industrial-Scale Production Considerations
Commercial manufacturers employ continuous flow reactors to improve heat transfer and mixing efficiency. Key parameters include:
- Feed rate of 15–20 L/min for amine/isocyanate solutions
- In-line IR monitoring for real-time yield optimization
- Centrifugal washing with heptane to remove unreacted amines
Suppliers report production capacities exceeding 500 kg/month, with costs driven by octadecylamine pricing (~$120/kg).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
